2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4,6-dimethylpyrimidin-2-ylsulfanyl group, a 5-methoxy-substituted 4-oxo-1,4-dihydropyridine ring, and an N-(2-methylphenyl)acetamide moiety. Its synthesis likely involves coupling a 2-thio-pyrimidine intermediate with a chloroacetamide precursor, analogous to methods reported for related compounds (e.g., ) .
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-7-5-6-8-18(14)25-21(28)12-26-11-20(29-4)19(27)10-17(26)13-30-22-23-15(2)9-16(3)24-22/h5-11H,12-13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIKSMOGHLYILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogous Compounds
- Dihydropyridine vs. Pyrimidine/Thienopyrimidine Cores: The target compound’s dihydropyridine ring introduces conformational constraints and redox activity absent in purely aromatic pyrimidine derivatives () .
- Substituent Effects : The 5-methoxy group may enhance solubility compared to halogenated analogs (), while the 2-methylphenyl acetamide balances lipophilicity and steric bulk .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Data of Selected Compounds
- Lipophilicity : The 2-methylphenyl group in the target compound reduces logP compared to dichlorophenyl analogs () but increases it relative to pyridinyl derivatives () .
- Bioactivity: Thienopyrimidine analogs () show kinase inhibition, suggesting the target compound may share similar targets due to structural mimicry .
Metabolic and Stability Considerations
- The dihydropyridine ring in the target compound may confer metabolic susceptibility (e.g., oxidation), whereas thienopyrimidine cores () offer greater stability .
- Methoxy and methyl groups could slow hepatic clearance compared to halogenated derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
